2-[4-(2,1,3-Benzothiadiazol-5-ylmethyl)-piperazino]-1-ethanol
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Description
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of interest due to their potential biological activities. In one study, a series of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives were synthesized using a four-component cyclo condensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with SO4^2−/Y2O3 as a catalyst in ethanol . This method represents a highly useful approach to creating a variety of piperazine derivatives, which could be analogous to the synthesis of 2-[4-(2,1,3-Benzothiadiazol-5-ylmethyl)-piperazino]-1-ethanol, although the latter compound was not specifically mentioned.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for their biological activity. In the case of 1-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethenone, the crystal structure demonstrated a conventional chair conformation for the piperazine ring . This information is valuable as it provides insight into the three-dimensional conformation of piperazine rings in these compounds, which is likely similar in the compound of interest.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives often include cyclocondensation and substitution reactions. For instance, the synthesis of 2-[4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl]ethanol involved a reaction between 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine . The reaction conditions were optimized, and the product was obtained with a high yield of 88.5%. This suggests that similar conditions could be applied to synthesize the compound of interest, with the appropriate starting materials and reagents.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-[4-(2,1,3-Benzothiadiazol-5-ylmethyl)-piperazino]-1-ethanol are not detailed in the provided papers, the studies do offer insights into the properties of similar compounds. For example, the synthesized piperazine derivatives in the first study were characterized by IR, 1H and 13C NMR, and mass spectral studies . These techniques are essential for confirming the structure and purity of the synthesized compounds. Additionally, the antimicrobial studies conducted on the synthesized compounds indicate that they possess biological activity, which could be relevant for the compound of interest if it shares similar structural features .
Scientific Research Applications
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Organic Light-Emitting Diodes (OLEDs)
- BT and its derivatives are used in the development of photoluminescent compounds for the molecular construction of OLEDs . The strong electron-withdrawing ability of these compounds can improve the electronic properties of the resulting organic materials .
- The application involves the synthesis of various polymers, small molecules, and metal complexes with BT and its derivatives .
-
Organic Light-Emitting Diodes (OLEDs)
- BT and its derivatives are used in the development of photoluminescent compounds for the molecular construction of OLEDs . The strong electron-withdrawing ability of these compounds can improve the electronic properties of the resulting organic materials .
- The application involves the synthesis of various polymers, small molecules, and metal complexes with BT and its derivatives .
properties
IUPAC Name |
2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)piperazin-1-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4OS/c18-8-7-16-3-5-17(6-4-16)10-11-1-2-12-13(9-11)15-19-14-12/h1-2,9,18H,3-8,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZDAOJIGCCQBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC3=NSN=C3C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594815 |
Source
|
Record name | 2-{4-[(2,1,3-Benzothiadiazol-5-yl)methyl]piperazin-1-yl}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2,1,3-Benzothiadiazol-5-ylmethyl)-piperazino]-1-ethanol | |
CAS RN |
874834-85-2 |
Source
|
Record name | 2-{4-[(2,1,3-Benzothiadiazol-5-yl)methyl]piperazin-1-yl}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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